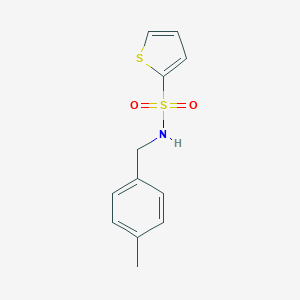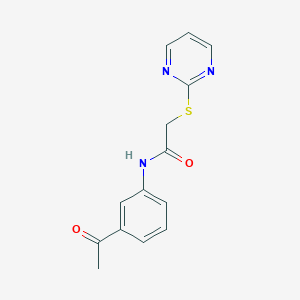![molecular formula C25H22ClF3N4O4S B299302 N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B299302.png)
N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and the induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been reported to exhibit several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. Additionally, it has been shown to exhibit anti-angiogenic activity, which is the inhibition of blood vessel formation in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which requires careful evaluation in preclinical studies.
Zukünftige Richtungen
Future research on N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide could focus on the development of new analogs with improved potency and reduced toxicity. Additionally, further studies could investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
The synthesis of N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylsulfonyl chloride in the presence of a base to form 4-chloro-3-(trifluoromethyl)anilinosulfonamide. This compound is then reacted with N-(4-aminophenyl)acetamide in the presence of a coupling agent to form N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, cancer research, and drug discovery. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
Produktname |
N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide |
|---|---|
Molekularformel |
C25H22ClF3N4O4S |
Molekulargewicht |
567 g/mol |
IUPAC-Name |
N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetamide |
InChI |
InChI=1S/C25H22ClF3N4O4S/c1-16(18-8-10-19(11-9-18)30-17(2)34)31-32-24(35)15-33(38(36,37)21-6-4-3-5-7-21)20-12-13-23(26)22(14-20)25(27,28)29/h3-14H,15H2,1-2H3,(H,30,34)(H,32,35)/b31-16+ |
InChI-Schlüssel |
KFJABYXMMQXPAE-WCMJOSRZSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)NC(=O)C |
SMILES |
CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C |
Kanonische SMILES |
CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B299219.png)
![2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B299220.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B299222.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B299229.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)



![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)


![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)